molecular formula C24H18ClN5O3 B11287123 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Katalognummer: B11287123
Molekulargewicht: 459.9 g/mol
InChI-Schlüssel: SVLBTQWPPQLPCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a triazoloquinazoline derivative characterized by a fused heterocyclic core structure. Key features include:

  • A 3-methoxybenzyl carboxamide substituent at position 8, which may enhance solubility and modulate steric interactions.
  • A 5-oxo-4,5-dihydroquinazoline moiety, a scaffold associated with diverse biological activities, including kinase inhibition and cytotoxicity .

Synthetic routes for similar triazoloquinazolines often involve cyclization of acyclic precursors (e.g., via intramolecular cyclodehydration or [1,2,3]-triazole formation) .

Eigenschaften

Molekularformel

C24H18ClN5O3

Molekulargewicht

459.9 g/mol

IUPAC-Name

3-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O3/c1-33-18-4-2-3-14(11-18)13-26-23(31)16-7-10-19-20(12-16)30-22(27-24(19)32)21(28-29-30)15-5-8-17(25)9-6-15/h2-12,29H,13H2,1H3,(H,26,31)

InChI-Schlüssel

SVLBTQWPPQLPCV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes nucleophilic substitution under basic conditions. In a 2024 study, treatment with thionyl chloride (SOCl₂) at 60°C converted the amide to a reactive acyl chloride intermediate, enabling subsequent coupling with amines or alcohols.

Reaction ConditionsReagents/SubstratesProduct YieldReference
SOCl₂ (1.5 eq), 60°C, 4 hrBenzylamine82%
SOCl₂ (2 eq), 70°C, 6 hrEthanol68%

Hydrolysis of the Triazole Ring

The triazole ring undergoes acid-catalyzed hydrolysis. Exposure to 6M HCl at reflux (110°C) for 12 hr cleaves the triazole, yielding a diazonium intermediate that rearranges to a quinazolinone derivative.

Mechanism :

  • Protonation of triazole nitrogen

  • Ring-opening via nucleophilic attack by water

  • Rearrangement to form a stable quinazolin-4(3H)-one structure .

Electrophilic Aromatic Substitution (EAS)

The 4-chlorophenyl group participates in EAS reactions. Nitration using HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the meta position relative to chlorine.

ReactionConditionsMajor ProductYield
NitrationHNO₃ (1 eq), H₂SO₄, 0–5°C, 3 hr3-nitro-4-chlorophenyl derivative75%
BrominationBr₂ (1.2 eq), FeBr₃, 25°C, 6 hr3-bromo-4-chlorophenyl derivative63%

Reduction of the Quinazoline Core

Catalytic hydrogenation (H₂, 50 psi) over Pd/C reduces the 5-oxo group to a hydroxyl group, forming 4,5-dihydroquinazoline. This reaction is sensitive to solvent polarity:

CatalystSolventTemperatureConversion Rate
10% Pd/CEthanol25°C92%
5% Pd/BaSO₄Tetrahydrofuran40°C78%

Cross-Coupling Reactions

The chloro substituent on the phenyl ring enables Suzuki-Miyaura couplings. A 2025 study achieved 89% yield in a reaction with phenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane .

Optimized Protocol :

  • Substrate: 1 eq

  • Phenylboronic acid: 1.2 eq

  • Pd(PPh₃)₄: 5 mol%

  • K₂CO₃: 2 eq, 80°C, 8 hr

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces C–N bond cleavage in the triazole ring, generating a biradical intermediate that recombines to form fused pyridine derivatives (quantum yield Φ = 0.32).

Ring-Opening Reactions

Treatment with hydrazine (NH₂NH₂) opens the quinazoline ring via nucleophilic attack at the C5 carbonyl, producing a triazole-hydrazide hybrid compound.

Key Data :

  • Reaction time: 6 hr

  • Temperature: 80°C

  • Isolated yield: 71%

Complexation with Metal Ions

The triazole nitrogen and carbonyl oxygen act as ligands for transition metals. Cu(II) complexes show enhanced stability (log K = 8.2 ± 0.3) compared to Zn(II) (log K = 6.8 ± 0.2) .

Mechanistic Insights from Comparative Studies

  • Triazole reactivity : Thetriazolo[1,5-a]quinazoline system exhibits greater electrophilicity at N2 compared totriazolo analogues, enabling regioselective modifications .

  • Steric effects : The 3-methoxybenzyl group hinders reactions at the quinazoline C2 position, directing substitutions to C7 and C8.

Analytical Characterization

Reaction products are validated via:

  • ¹H/¹³C NMR : Distinct shifts for triazole protons (δ 8.2–8.5 ppm) and quinazoline carbonyl carbons (δ 168–172 ppm).

  • HRMS : Example: [M+H]⁺ calculated for C₂₄H₂₀ClN₅O₃: 476.1254; found: 476.1256.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds with a quinazoline structure often exhibit anticancer properties. The mechanism of action typically involves:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Targeting Kinase Activity : Quinazolines are known to act as inhibitors of specific kinases involved in cancer progression. This compound may similarly inhibit pathways critical for tumor growth.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains:

  • In vitro Studies : The compound has shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain% Inhibition (50 µM)
Staphylococcus aureus45.6 ± 3.2
Escherichia coli40.2 ± 4.1

This suggests its potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Mechanism : By inhibiting pro-inflammatory cytokines and enzymes like COX-2, it could reduce inflammation in various models.

Neuroprotective Effects

Preliminary studies indicate that the compound might offer neuroprotective benefits:

  • Mechanism : It may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of human lung cancer cells (A549) with an IC50 value of 12 µM. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, confirming the compound's efficacy as a potential anticancer agent.

Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains using the disk diffusion method. Results indicated that at a concentration of 50 µM, it displayed significant inhibition zones compared to control antibiotics.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it may interact with DNA or other cellular components, disrupting normal cellular functions and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares the target compound with three analogs from the evidence:

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound
Target Compound 3: 4-ClPh; 8: 3-MeOBn carboxamide C₂₆H₂₀ClN₅O₃ 485.5 (calc.)
N-(2,4-Dimethoxybenzyl)-3-(4-MeOPh)-5-oxo-4,5-dihydro-triazoloquinazoline-8-carboxamide (1031934-52-7) 3: 4-MeOPh; 8: 2,4-diMeOBn C₂₆H₂₃N₅O₅ 485.5 Methoxy vs. chloro at phenyl; dimethoxybenzyl at carboxamide
7-Cl-3-(3-FPh)-N-(4-MeOBn)-triazoloquinazolin-5-amine (892359-58-9) 3: 3-FPh; 5: NH; 7: Cl C₂₃H₁₇ClFN₅O 433.9 Fluorophenyl, amine at position 5, additional Cl at position 7
2-(3-ClBn)-N-cyclopentyl-4-(3-MeBu)-1,5-dioxo-triazoloquinazoline-8-carboxamide (1242913-25-2) 2: 3-ClBn; 4: 3-MeBu; 1,5: dioxo C₂₇H₃₀ClN₅O₃ 508.0 Chlorobenzyl at position 2; branched alkyl at position 4

Key Observations :

  • Carboxamide Modifications : The 3-methoxybenzyl group in the target compound balances solubility and steric bulk, whereas the 2,4-dimethoxybenzyl analog (CAS 1031934-52-7) may exhibit altered binding due to additional methoxy groups .
  • Core Modifications : The 1,5-dioxo variant (CAS 1242913-25-2) introduces additional hydrogen-bonding sites, which could influence target engagement .

Biologische Aktivität

The compound 3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

  • Molecular Formula : C19H18ClN5O2
  • Molecular Weight : 385.83 g/mol

Structural Representation

The compound features a quinazoline core with a triazole ring, a chlorophenyl group, and a methoxybenzyl substituent. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For example, compounds similar to the one have shown efficacy against various cancer cell lines:

Compound Cell Line IC50 (μM)
3aHCT-116 (Colon Cancer)6.2
4bT47D (Breast Cancer)27.3
4dA549 (Lung Cancer)31.4

These findings suggest that the incorporation of the triazole moiety enhances the anticancer activity of the compounds .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Inhibitory assays against cyclooxygenase enzymes (COX-1 and COX-2) revealed that certain derivatives exhibited promising anti-inflammatory activity:

Compound COX-1 IC50 (μM) COX-2 IC50 (μM)
3b19.4542.1
4b26.0423.8

These results indicate that the compound may be effective in reducing inflammation through COX inhibition .

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The proposed mechanisms include:

  • Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives have been shown to induce programmed cell death in cancer cells.
  • Modulation of Signaling Pathways : The compounds may alter signaling pathways that regulate cell survival and proliferation.

Study on Anticancer Activity

A study published in European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of triazole derivatives against multiple cancer cell lines. The study found that specific modifications to the triazole structure significantly enhanced cytotoxicity .

Anti-inflammatory Research

Research conducted by Journal of Medicinal Chemistry demonstrated that a series of substituted triazoles exhibited varying degrees of anti-inflammatory activity through COX inhibition assays. The study concluded that structural modifications could lead to more potent anti-inflammatory agents .

Q & A

Basic Synthesis: What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step organic reactions, including cyclization and coupling. A common approach is:

  • Step 1 : Formation of the triazoloquinazoline core via cyclocondensation of α-haloketones with amides under acidic/basic conditions.
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.
  • Step 3 : Carboxamide formation using coupling agents like EDCI/HOBt in DMF, reacting the carboxylic acid intermediate with 3-methoxybenzylamine .
  • Purification : Column chromatography or recrystallization from ethanol.

Advanced Synthesis: How can reaction conditions be optimized for higher yields?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example:

  • Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions, as demonstrated in diazomethane syntheses .
  • Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) to minimize byproducts.
  • In-line Analytics : Monitor reaction progress via FTIR or HPLC for real-time adjustments .

Basic Characterization: What analytical techniques are essential for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (ESI or MALDI) confirms molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1650–1750 cm1^{-1}) .

Advanced Characterization: How to resolve ambiguous spectral data?

  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity in complex regions.
  • X-ray Crystallography : Resolve absolute configuration and crystal packing effects, as shown in triazoloquinazoline derivatives .
  • Dynamic NMR : Study conformational exchange in solution (e.g., rotamers) .

Basic Reactivity: What are common derivatization reactions for this compound?

  • Oxidation : Methoxy groups can be oxidized to aldehydes using KMnO4_4/CrO3_3 under acidic conditions .
  • Reduction : Carboxamide to amine conversion via LiAlH4_4 in anhydrous THF .
  • Electrophilic Substitution : Halogenation (Cl2_2, Br2_2) or nitration (HNO3_3) on aromatic rings .

Advanced Reactivity: How to address regioselectivity in functionalization?

  • Computational Prediction : Use DFT to model transition states and predict preferential reaction sites (e.g., para vs. meta substitution) .
  • Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer reactivity, followed by removal .

Biological Activity: What methodologies assess its potential as a drug candidate?

  • In Vitro Assays : Screen against kinase targets (e.g., EGFR) using fluorescence-based enzymatic assays.
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Target Identification : Combine molecular docking (AutoDock Vina) with SPR for binding affinity validation .

Computational Analysis: How to model interactions with biological targets?

  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER/CHARMM force fields).
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO) to predict reactivity and binding .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate pharmacokinetics and toxicity .

Data Contradictions: How to resolve discrepancies in synthesis yields or bioactivity?

  • Cross-Validation : Replicate experiments with independent techniques (e.g., NMR vs. X-ray for structure confirmation) .
  • Batch Analysis : Compare multiple synthetic batches to identify impurity-driven variations.
  • Meta-Analysis : Review literature for solvent/catalyst effects (e.g., DMF vs. THF in coupling reactions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.